molecular formula C16H15FN2O2 B6539014 N-[4-(carbamoylmethyl)phenyl]-2-(4-fluorophenyl)acetamide CAS No. 1060353-81-2

N-[4-(carbamoylmethyl)phenyl]-2-(4-fluorophenyl)acetamide

Cat. No. B6539014
CAS RN: 1060353-81-2
M. Wt: 286.30 g/mol
InChI Key: HQIDXOFPDOAZMM-UHFFFAOYSA-N
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Description

N-[4-(Carbamoylmethyl)phenyl]-2-(4-fluorophenyl)acetamide, also known as 4-Fluorocarbamoylmethylphenylacetamide, is an organic compound with a molecular weight of 256.27 g/mol. It is an amide derivative of phenylacetic acid and is a member of a class of compounds known as carbamates. 4-Fluorocarbamoylmethylphenylacetamide is an important intermediate for the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

N-[4-(carbamoylmethyl)phenyl]-2-(4-fluorophenyl)acetamideamoylmethylphenylacetamide is a carbamate compound, which is a type of organic compound that is formed by the reaction of an amine with an acid chloride. The carbamate group acts as a reversible inhibitor of the enzyme acetylcholinesterase, which is responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 4-fluorocarbamoylmethylphenylacetamide can increase the levels of acetylcholine in the brain, which can lead to increased cognitive function.
Biochemical and Physiological Effects
N-[4-(carbamoylmethyl)phenyl]-2-(4-fluorophenyl)acetamideamoylmethylphenylacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter acetylcholine in the brain, which can lead to increased cognitive function. Additionally, it has been shown to have anticonvulsant, anxiolytic, and antidepressant properties. It has also been shown to have anti-inflammatory, anti-nociceptive, and anti-allergic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(carbamoylmethyl)phenyl]-2-(4-fluorophenyl)acetamideamoylmethylphenylacetamide in laboratory experiments is its low toxicity. It has a low acute toxicity and is not considered to be a hazardous material. Additionally, it is stable in air and water and can be stored for long periods of time without degradation.
However, there are some limitations to using N-[4-(carbamoylmethyl)phenyl]-2-(4-fluorophenyl)acetamideamoylmethylphenylacetamide in laboratory experiments. It has a low solubility in water, which can limit its use in certain types of experiments. Additionally, it is a relatively expensive compound, which can limit its use in certain types of experiments.

Future Directions

There are a number of potential future directions for research involving N-[4-(carbamoylmethyl)phenyl]-2-(4-fluorophenyl)acetamideamoylmethylphenylacetamide. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential uses in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, further research could be conducted to explore its potential uses in the synthesis of heterocyclic compounds, such as pyrimidines, pyridines, and triazoles. Finally, further research could be conducted to explore its potential uses in the synthesis of organometallic compounds, such as palladium complexes.

Synthesis Methods

N-[4-(carbamoylmethyl)phenyl]-2-(4-fluorophenyl)acetamideamoylmethylphenylacetamide can be synthesized from 4-fluorophenylacetic acid and methylcarbamoyl chloride in a two-step process. In the first step, the 4-fluorophenylacetic acid is reacted with methylcarbamoyl chloride in the presence of a base, such as sodium hydroxide. The reaction produces an amide intermediate, which is then reacted with an acid, such as hydrochloric acid, in the second step to yield 4-fluorocarbamoylmethylphenylacetamide.

Scientific Research Applications

N-[4-(carbamoylmethyl)phenyl]-2-(4-fluorophenyl)acetamideamoylmethylphenylacetamide has been used extensively in scientific research. It has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a starting material for the synthesis of a variety of heterocyclic compounds, such as pyrimidines, pyridines, and triazoles. Additionally, it has been used in the synthesis of a variety of organometallic compounds, such as palladium complexes.

properties

IUPAC Name

2-[4-[[2-(4-fluorophenyl)acetyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c17-13-5-1-12(2-6-13)10-16(21)19-14-7-3-11(4-8-14)9-15(18)20/h1-8H,9-10H2,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIDXOFPDOAZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(carbamoylmethyl)phenyl]-2-(4-fluorophenyl)acetamide

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